molecular formula C7H10N4O2 B1321064 cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine CAS No. 395074-87-0

cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine

Cat. No. B1321064
CAS RN: 395074-87-0
M. Wt: 182.18 g/mol
InChI Key: RNVXOAVJOJVPQT-UHFFFAOYSA-N
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Description

“Cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine” is a chemical compound with the molecular formula C7H10N4O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine” is based on the imidazole core, which is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds . The compound also contains a nitro group and a cyc

Scientific Research Applications

Metabolite Identification and Analysis

Research has identified rat urinary metabolites of a structurally related compound, cis-3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole, using 1H-NMR and MS. The study found various hydroxylated analogues, highlighting the compound's metabolic pathway and potential applications in pharmacokinetics and toxicology (Vandenheuvel et al., 1984).

Chemoenzymatic Synthesis and Toxicity Studies

Research on chemoenzymatic synthesis of optically active 3-(1H-imidazol-1-yl)cyclohexanol-based ionic liquids, involving the study of cis-3-(1H-imidazol-1-yl)cyclohexanol, demonstrated the potential of these compounds in organocatalysis. Toxicity studies against E. coli were also conducted to understand the structural implications, indicating potential applications in biochemical synthesis and environmental studies (Paul et al., 2012).

Enantiopure Synthesis for Biocatalysis

The preparation of enantiopure 2-(1H-imidazol-1-yl)cycloalkanamines, including cis-variants, highlights the compound's relevance in biocatalysis. These efforts involve lipase-catalyzed enzymatic resolutions, indicating potential use in asymmetric synthesis and pharmaceutical applications (Alatorre-Santamaría et al., 2011).

Catalytic Activity in Photoresponsive Systems

A study explored the catalytic activity of a compound bearing an azobenzene group and a histidine spacer linked to β-cyclodextrin. This research, involving imidazole-catalyzed ester hydrolysis, demonstrates the potential of cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine analogs in photoresponsive catalytic systems and light-controlled chemical processes (Lee & Ueno, 2001).

Configurational Isomers and Fluorescent Probing

Research on configurational isomers of imidazole-modified cyclotriphosphazenes, including both cis and trans forms, showcases the use of such compounds as selective fluorescent probes for metal ions. This indicates potential applications in analytical chemistry and bioimaging (Uslu et al., 2017).

properties

IUPAC Name

3-(4-nitroimidazol-1-yl)cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c8-5-1-6(2-5)10-3-7(9-4-10)11(12)13/h3-6H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVXOAVJOJVPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N2C=C(N=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609552
Record name 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine

CAS RN

395074-87-0
Record name 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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